molecular formula C19H22N4O5 B251252 N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide

Katalognummer B251252
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: ZKFSOTRFUFUSTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide, also known as N-(4-(2-(N-(5-nitrofuran-2-yl)carbamoyl)phenyl)piperazin-1-yl)isobutyramide, is a chemical compound that is currently being studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research studies.

Wirkmechanismus

The mechanism of action of N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide involves the inhibition of DNA synthesis and cell growth. This compound has been shown to target specific enzymes and proteins involved in DNA synthesis and cell growth, thereby inhibiting the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial and parasitic growth, and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide in lab experiments include its ability to inhibit DNA synthesis and cell growth, its specificity towards certain enzymes and proteins, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

For the study of N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide include further research into its potential therapeutic applications, its mechanism of action, and its toxicity and side effects. This compound has shown promising results in scientific research studies, and further research is needed to fully understand its potential as a therapeutic agent. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in scientific research and potential clinical applications.

Synthesemethoden

The synthesis of N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide has been achieved through various methods. One such method involves the reaction of 5-nitrofuran-2-carboxylic acid with thionyl chloride, followed by reaction with 2-aminophenyl-4-isobutyrylpiperazine. Another method involves the reaction of 2-(4-aminophenyl)-1-(2-methylpropyl)piperazine with 5-nitrofuran-2-carboxylic acid chloride.

Wissenschaftliche Forschungsanwendungen

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. This compound has shown promising results in the treatment of various diseases such as cancer, bacterial infections, and parasitic infections.

Eigenschaften

Molekularformel

C19H22N4O5

Molekulargewicht

386.4 g/mol

IUPAC-Name

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C19H22N4O5/c1-13(2)19(25)22-11-9-21(10-12-22)15-6-4-3-5-14(15)20-18(24)16-7-8-17(28-16)23(26)27/h3-8,13H,9-12H2,1-2H3,(H,20,24)

InChI-Schlüssel

ZKFSOTRFUFUSTP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Kanonische SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.